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4-(2,2,2-Trifluoroethoxy)benzamide

Cat. No.: B8695991
M. Wt: 219.16 g/mol
InChI Key: GMIWHLMAWWOPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Chemical Classification and Structural Features

4-(2,2,2-Trifluoroethoxy)benzamide belongs to the class of organic compounds known as benzamides. foodb.ca These are characterized by a carboxamide group attached to a benzene (B151609) ring. foodb.ca In this specific molecule, the trifluoroethoxy group (–OCH₂CF₃) is substituted at the para-position (position 4) of the benzene ring relative to the benzamide (B126) functional group.

The structure of this compound is defined by a planar benzene ring, a primary amide group (-CONH₂), and a flexible trifluoroethoxy side chain. The presence of the highly electronegative fluorine atoms in the ethoxy group significantly influences the electronic environment of the entire molecule.

Below are the computed physicochemical properties for a closely related analog, 4-Amino-2-(2,2,2-trifluoroethoxy)benzamide, which provides insight into the general characteristics of such compounds.

PropertyValue (Computed)
Molecular Weight234.17 g/mol
XLogP31.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Exact Mass234.06161202 Da
Topological Polar Surface Area78.3 Ų

Significance of the Trifluoroethoxy Moiety in Molecular Design

The incorporation of fluorine-containing groups, such as the trifluoroethoxy moiety, is a widely employed strategy in modern drug design and materials science. This is due to the profound effect these groups have on a molecule's physical, chemical, and biological properties. ruhr-uni-bochum.de

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoroethoxy group generally increases the lipophilicity of a molecule compared to a simple ethoxy or methoxy (B1213986) group. This enhanced lipophilicity can facilitate the passage of molecules across biological membranes. ruhr-uni-bochum.de The Hansch constant, a measure of a substituent's contribution to lipophilicity, for the trifluoromethyl group (CF₃) is +0.88, indicating its lipophilic nature. ruhr-uni-bochum.de While the trifluoroethoxy group's constant will differ slightly, the trend towards increased lipophilicity remains.

One of the most significant advantages of incorporating trifluoroethoxy groups into organic molecules is the enhancement of their metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug metabolism. nih.gov This increased stability can lead to a longer biological half-life of a compound. dergipark.org.tr Studies on picornavirus inhibitors have demonstrated that replacing a methyl group with a trifluoromethyl group can provide a "global protective effect" against hepatic metabolism. nih.gov

Overview of Key Research Areas and Applications for Trifluoroethoxybenzamide Analogs

The structural features of the trifluoroethoxybenzamide scaffold have made it a valuable component in the development of various biologically active compounds. Analogs of this compound have been investigated in several key research areas:

Antiviral Agents: Research into antipicornavirus compounds has utilized trifluoromethyl-containing oxadiazole analogs to improve metabolic stability and maintain antiviral activity. nih.gov

Oncology: Benzamide derivatives containing trifluoromethyl groups have been designed and synthesized as potent Hedgehog signaling pathway inhibitors, which play a role in certain cancers. nih.gov

Kinase Inhibitors: N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored as EGFR/HER-2 dual-target inhibitors for cancer therapy.

Antiarrhythmic Agents: A prominent example of a biologically active bis(trifluoroethoxy)benzamide is Flecainide (B1672765). This compound, chemically named N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is used as an antiarrhythmic drug. google.com The synthesis and resolution of its enantiomers have been a subject of medicinal chemistry research. amazonaws.com

The following table provides a brief overview of some researched trifluoroethoxybenzamide analogs and their primary area of investigation.

Compound/Analog ClassKey Structural FeatureResearch AreaReference
(Trifluoromethyl)oxadiazole AnalogsTrifluoromethyl group on an oxadiazole ringAntiviral (Picornavirus) nih.gov
4-(2-Pyrimidinylamino)benzamide DerivativesTrifluoromethyl-containing pyrimidinylamino groupOncology (Hedgehog signaling inhibitors) nih.gov
FlecainideBis(2,2,2-trifluoroethoxy)benzamideCardiology (Antiarrhythmic) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F3NO2 B8695991 4-(2,2,2-Trifluoroethoxy)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H2,13,14)

InChI Key

GMIWHLMAWWOPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 2,2,2 Trifluoroethoxy Benzamide and Its Key Intermediates

Direct Amidation Approaches

Direct amidation methods are a common route for the synthesis of benzamides, starting from an activated carboxylic acid derivative.

Coupling Reactions of Benzoyl Chlorides with Amines

A well-established method for forming amides is the reaction of a benzoyl chloride with an amine. In this approach, 4-(2,2,2-trifluoroethoxy)benzoic acid is first converted to its more reactive acid chloride, 4-(2,2,2-trifluoroethoxy)benzoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.comorgsyn.org The resulting benzoyl chloride is then reacted with ammonia (B1221849) or an amine to furnish the desired benzamide (B126). For instance, the general synthesis of 4-substituted benzoyl chlorides can be accomplished by reacting the corresponding benzoic acid with thionyl chloride. google.com Similarly, a general procedure for creating acyl chlorides involves dissolving the carboxylic acid in a solvent like dichloromethane, adding a few drops of N,N-dimethylformamide (DMF), and then adding oxalyl chloride. chemicalbook.com

ReagentConditionsProduct
Thionyl chlorideReflux in 1,2-dichloroethane4-(2,2,2-Trifluoroethoxy)benzoyl chloride
Oxalyl chloride, DMFDichloromethane, 0 °C to room temperature4-(2,2,2-Trifluoroethoxy)benzoyl chloride

This table outlines common reagents for the conversion of benzoic acids to benzoyl chlorides, a key step in one of the direct amidation approaches.

Coupling Reagent-Mediated Amidation of Benzoic Acid Derivatives

Modern organic synthesis often employs coupling reagents to facilitate amide bond formation directly from carboxylic acids, avoiding the need to isolate the acyl chloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are widely used for this purpose. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with an amine.

For example, a convenient protocol for amide bond formation, particularly for electron-deficient amines, involves the use of EDCI and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of HOBt (Hydroxybenzotriazole). nih.gov The proposed mechanism suggests that the reaction of the carboxylic acid with EDCI in the presence of HOBt forms a reactive HOBt ester. nih.gov DMAP then acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that readily reacts with the amine. nih.gov Similarly, HATU has been shown to be an effective reagent for the guanylation of amines and can be repurposed for amide coupling. nih.gov

Strategies Involving Trifluoroethoxylation

An alternative synthetic strategy involves introducing the 2,2,2-trifluoroethoxy group onto a pre-existing aromatic ring that already contains a nitrogen functionality or a precursor to it.

Nucleophilic Aromatic Substitution (SNAr) with Trifluoroethanol Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a suitable leaving group. masterorganicchemistry.comresearchgate.net For the synthesis of 4-(2,2,2-trifluoroethoxy)benzamide, this could involve the reaction of an aryl halide, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, with sodium 2,2,2-trifluoroethoxide. The electron-withdrawing nitrile group facilitates the SNAr reaction by activating the aromatic ring towards nucleophilic attack. The resulting 4-(2,2,2-trifluoroethoxy)benzonitrile (B1337854) can then be hydrolyzed to the corresponding benzamide. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com While dipolar aprotic solvents are commonly used, other solvents with better toxicity profiles can also be effective. acsgcipr.org

Alkylation of Hydroxybenzoic Acid Derivatives with Trifluoroethylating Agents

This method involves the alkylation of a hydroxy-substituted benzoic acid derivative, such as methyl 4-hydroxybenzoate, with a trifluoroethylating agent. A potent electrophile for this purpose is 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate), which can be synthesized from triphenylphosphine (B44618) and 2,2,2-trifluoroethyl triflate. researchgate.netnih.gov The alkylation would be followed by amidation of the ester to yield the final product. The synthesis of related compounds, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, has been achieved through a multi-step process that includes the reaction of 1,4-dibromobenzene (B42075) with 2,2,2-trifluoroethanol (B45653). google.com

Reductive Amination Pathways for Benzamide Formation from Aldehyde Precursors

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgunimi.it This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org While this method primarily produces amines, it can be adapted for benzamide synthesis.

In a potential pathway to this compound, 4-(2,2,2-trifluoroethoxy)benzaldehyde (B2641188) would be the starting material. The aldehyde can be converted to an imine, which is then oxidized to the amide. A more direct route in the context of reductive amination would be the amination of the aldehyde followed by oxidation. Common reducing agents used in reductive amination include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comcommonorganicchemistry.com However, for the synthesis of a primary amide, a different set of reagents would be required for the oxidation step. This pathway is generally less direct for primary benzamide synthesis compared to the amidation of carboxylic acid derivatives.

Starting MaterialKey TransformationIntermediateFinal Product
4-(2,2,2-Trifluoroethoxy)benzoic acidAcyl chloride formation, then amination4-(2,2,2-Trifluoroethoxy)benzoyl chlorideThis compound
4-(2,2,2-Trifluoroethoxy)benzoic acidCoupling reagent-mediated amidationActivated ester/acyliminium ionThis compound
4-HalobenzonitrileSNAr with trifluoroethoxide, then hydrolysis4-(2,2,2-Trifluoroethoxy)benzonitrileThis compound
Methyl 4-hydroxybenzoateAlkylation with trifluoroethylating agent, then amidationMethyl 4-(2,2,2-trifluoroethoxy)benzoateThis compound
4-(2,2,2-Trifluoroethoxy)benzaldehydeImine formation and oxidationImineThis compound

This table summarizes the various synthetic strategies for producing this compound, highlighting the starting materials and key transformations.

Advanced Synthetic Techniques and Process Optimization

The drive towards more efficient, safer, and environmentally benign chemical manufacturing has spurred the adoption of advanced synthetic techniques in the production of this compound and its precursors. These methods offer significant advantages over traditional batch processes.

Continuous Flow Reactor Applications for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govbeilstein-journals.org While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and advantages of this technology are readily applicable. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. nih.gov

The synthesis of related benzamides has been successfully demonstrated in continuous flow systems. nih.gov For instance, the amidation of a carboxylic acid precursor with an amine can be efficiently carried out in a flow reactor, minimizing reaction times and improving product consistency. The inherent safety of performing reactions in a small, contained volume at any given time makes flow chemistry particularly attractive for industrial-scale production. beilstein-journals.org

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Benzamides

ParameterTypical RangeBenefit
Residence Time Seconds to MinutesIncreased throughput, reduced byproduct formation
Temperature Precisely controlledEnhanced selectivity and safety
Pressure ElevatedCan increase reaction rates and prevent solvent boiling
Mixing Efficient micromixingImproved reaction kinetics and consistency

This table is illustrative and based on general principles of flow chemistry as applied to benzamide synthesis.

Catalytic Systems in Trifluoroethoxylation Reactions (e.g., Copper-containing catalysts)

The introduction of the 2,2,2-trifluoroethoxy group onto the aromatic ring is a critical step in the synthesis of the target molecule. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have proven to be effective for this transformation. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

Several patents describe the use of copper-containing catalysts for the trifluoroethoxylation of substituted aromatic compounds, which are key intermediates for more complex molecules. For example, the reaction of a bromo-aromatic precursor with 2,2,2-trifluoroethanol can be efficiently catalyzed by copper(I) iodide (CuI) in the presence of a base. google.comgoogle.com

Table 2: Examples of Copper-Catalyzed Trifluoroethoxylation of Aryl Halides

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-Fluoro-1-bromobenzeneCuIStrong BasePolar AproticNot specifiedHigh google.comgoogle.com
2,5-DibromotolueneCopper-containing catalystStrong BaseNot specifiedNot specifiedHigh google.comgoogle.com

These examples are for the synthesis of precursors to more complex molecules but illustrate the utility of copper catalysis in trifluoroethoxylation.

The choice of ligand for the copper catalyst can also play a crucial role in the reaction's efficiency and selectivity. While not explicitly detailed for this compound, research on related copper-catalyzed C-O bond formations highlights the importance of ligand design in improving reaction outcomes. nih.gov

Strategies for Minimization of Byproducts and Purity Enhancement

In any synthetic process, the minimization of byproducts is crucial for obtaining a high-purity final product and simplifying downstream processing. In the synthesis of this compound, potential byproducts can arise from several sources, including incomplete reaction, side reactions of the starting materials, and over-reaction.

One of the primary challenges in the trifluoroethoxylation of a di-substituted precursor can be the formation of mono-alkoxylated impurities. amazonaws.com Careful control of stoichiometry and reaction conditions is therefore essential. The use of a slight excess of the trifluoroethoxylating agent can help drive the reaction to completion, but this must be balanced against the potential for other side reactions.

Strategies for Purity Enhancement:

Crystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent system is critical for achieving high purity and yield. For related benzamide compounds, crystallization from solvents like ethyl acetate (B1210297) or mixtures involving cyclohexane (B81311) has been reported to be effective. amazonaws.com

Chromatography: For laboratory-scale synthesis or for the removal of closely related impurities, column chromatography can be an effective purification method. amazonaws.com

In-process Control: The use of in-line analytical techniques in continuous flow systems, such as IR spectroscopy, can allow for real-time monitoring of the reaction and precise control to minimize byproduct formation. nih.gov

Work-up Procedures: Aqueous washes to remove inorganic salts and unreacted base are standard procedures. The pH of the aqueous phase during extraction can be manipulated to separate acidic or basic impurities.

By employing a combination of advanced synthetic methods and rigorous purification strategies, high-purity this compound can be efficiently produced. The continued development of novel catalytic systems and the increasing adoption of continuous flow technology are expected to further refine the synthesis of this important chemical compound.

Chemical Reactivity and Transformations of 4 2,2,2 Trifluoroethoxy Benzamide

Derivatization via Condensation Reactions

Condensation reactions provide a versatile platform for the derivatization of 4-(2,2,2-trifluoroethoxy)benzamide, enabling the synthesis of a wide array of new compounds, including complex heterocyclic systems.

The synthesis of thiazolidinone derivatives from compounds structurally related to this compound highlights a significant pathway for creating heterocyclic systems. A common synthetic route involves the initial conversion of the benzamide (B126) to a corresponding benzohydrazide. This intermediate then undergoes a condensation reaction with various aromatic aldehydes to form hydrazones. rsc.org Subsequent cyclization of these hydrazones with thioglycolic acid in a suitable solvent like 1,4-dioxane (B91453) under reflux conditions yields the desired N-substituted thiazolidinone derivatives. rsc.org

This synthetic strategy has been successfully employed for analogous compounds, such as 2,5-bis(2,2,2-trifluoroethoxy)benzamide, to produce a library of 1,3-thiazolidin-4-one hybrids. rsc.org The 1,3-thiazolidin-4-one scaffold is of particular interest due to its prevalence in a range of pharmacologically active compounds. rsc.org

Table 1: Synthesis of Thiazolidinone Derivatives from a Benzohydrazide Precursor

StepReactantsReagents/ConditionsProduct
1 2,5-bis(2,2,2-trifluoroethoxy)benzoic acidEsterification, then Hydrazine2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
2 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, Aromatic aldehydesEthanolHydrazones
3 HydrazonesThioglycolic acid, 1,4-dioxane, RefluxN-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives

This table is based on the synthetic scheme for a related compound and illustrates a potential pathway for the derivatization of this compound. rsc.org

The formation of hydrazones from hydrazides and aldehydes is a well-established condensation reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule from the resulting hemiaminal (or carbinolamine) intermediate to form the stable hydrazone, which contains the -CONH-N=CH- moiety. researchgate.net

The subsequent cyclization of the hydrazone with thioglycolic acid to form a thiazolidinone ring proceeds via a cyclocondensation reaction. The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the hydrazone. This is followed by an intramolecular cyclization and dehydration to yield the final thiazolidinone ring structure.

Oxidative Transformations of the Benzamide Core and Side Chains

The oxidative transformation of this compound can potentially occur at several sites, including the benzamide core and the side chains. While specific studies on the oxidation of this exact molecule are not prevalent, general principles of oxidation for related structures can be inferred.

For N-alkylated derivatives of benzamides, oxidation often occurs at the α-position of the N-alkyl groups. rsc.org The use of oxidizing systems like iron(III) porphyrin chlorides with tert-butyl hydroperoxide can lead to the formation of N-acylamides as the major products, with some dealkylation also observed. rsc.org

The alkyl side chain of the aromatic ring can also be a site for oxidation. For many alkylbenzenes, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl group to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. youtube.com However, the trifluoroethoxy group is generally stable to oxidation due to the presence of the electron-withdrawing fluorine atoms, which deactivate the adjacent carbon-hydrogen bonds.

Furthermore, direct oxidation of the aromatic ring to introduce a hydroxyl group can be challenging. However, methods using iodosylbenzene (PhIO) in trifluoroacetic acid (TFA) have been developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides. mdpi.com This suggests a potential pathway for the hydroxylation of the aromatic ring of this compound under specific oxidative conditions.

Nucleophilic and Electrophilic Substitution Patterns on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the electronic effects of the two substituents: the 4-(2,2,2-trifluoroethoxy) group and the 1-benzamide group.

For electrophilic aromatic substitution , the directing effects of these two groups are in opposition. The trifluoroethoxy group, -OCH₂CF₃, is an ether. The oxygen atom can donate its lone pair of electrons into the aromatic ring via resonance, which is an activating effect and directs incoming electrophiles to the ortho and para positions. However, the strong electron-withdrawing inductive effect of the trifluoromethyl group (-CF₃) significantly reduces the electron-donating ability of the oxygen, making the trifluoroethoxy group a deactivating ortho-, para-director. libretexts.org On the other hand, the benzamide group (-CONH₂) is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. libretexts.orgwikipedia.org The interplay of these competing effects will determine the regioselectivity of electrophilic substitution reactions, with the substitution pattern depending on the specific reaction conditions and the nature of the electrophile.

For nucleophilic aromatic substitution (SNAr) , the reaction is favored on aromatic rings that are electron-deficient. Both the trifluoroethoxy group and the benzamide group are electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack compared to benzene (B151609). wikipedia.orglibretexts.org In general, for SNAr to proceed, a good leaving group must be present on the ring, and there should be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In the absence of a leaving group, direct nucleophilic substitution is unlikely. However, directed nucleophilic aromatic substitution reactions have been reported for ortho-iodobenzamides, suggesting that with appropriate functionalization, selective substitution on the this compound ring could be achieved. rsc.org

Table 2: Predicted Directing Effects of Substituents on the Aromatic Ring

SubstituentTypePredicted Directing Effect for Electrophilic Substitution
-OCH₂CF₃ Deactivatingortho, para
-CONH₂ Deactivatingmeta

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR and ¹³C NMR for Structural Confirmation and Substitution Patterns

For benzamide (B126), the parent structure, characteristic signals for the aromatic protons are observed in the region of 7.4-8.1 ppm in the ¹H NMR spectrum. chemicalbook.com The amide protons typically appear as a broad singlet. In the ¹³C NMR spectrum of benzamide, the carbonyl carbon gives a signal around 171.4 ppm, while the aromatic carbons resonate between 128 and 135 ppm. bmrb.iospectrabase.com The introduction of the 4-(2,2,2-trifluoroethoxy) group significantly influences the chemical shifts of the aromatic protons and carbons due to its electronic effects.

Interactive Table 1: Representative NMR Data for Benzamide Derivatives

Nucleus Benzamide chemicalbook.combmrb.io4-(2,2,2-Trifluoroethoxy)benzamide (Predicted)
¹H Aromatic7.4-7.5 ppm (m), 7.9-8.1 ppm (m)Signals will be shifted due to the trifluoroethoxy group.
¹H Amide~7.4-8.0 ppm (br s)Expected to be present.
¹H Trifluoroethoxy CH₂N/AExpected around 4.0-4.5 ppm (q).
¹³C Carbonyl~171.4 ppmExpected in a similar region.
¹³C Aromatic128.5, 129.0, 132.4, 134.6 ppmShifts will be influenced by the substituent.
¹³C Trifluoroethoxy CH₂N/AExpected around 60-70 ppm (q).
¹³C Trifluoroethoxy CF₃N/AExpected around 120-125 ppm (q).

Note: 'm' denotes a multiplet, 'br s' a broad singlet, and 'q' a quartet. The predicted values for this compound are based on general principles of NMR spectroscopy and data for related structures.

Specialized NMR Techniques for Trifluoroethoxy Group Characterization

To specifically characterize the trifluoroethoxy group, specialized NMR techniques can be employed. researchgate.net For instance, ¹⁹F NMR spectroscopy would provide direct information about the fluorine atoms, with the chemical shift and coupling to the adjacent methylene (B1212753) protons confirming the -OCH₂CF₃ moiety. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between the protons and carbons of the trifluoroethoxy group and the rest of the molecule, further solidifying the structural assignment. bmrb.io

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It also provides information about the structure through the analysis of fragmentation patterns. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile and non-volatile compounds. nih.gov In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. amazonaws.com The theoretical monoisotopic mass of this compound (C₁₅H₁₂F₃NO₂) is 408.0909 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This is crucial for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass. Furthermore, HRMS is an invaluable tool for impurity profiling, as it can detect and help identify minor components in a sample. nih.gov

Interactive Table 2: Mass Spectrometry Data for this compound

Technique Expected Observation Information Gained
ESI-MS[M+H]⁺ ionMolecular Weight Verification
HRMSAccurate m/z of [M+H]⁺Elemental Composition, Impurity Identification

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com The absorption of infrared radiation or the scattering of laser light causes the bonds within a molecule to vibrate at specific frequencies, which are characteristic of the bond type and its environment. esisresearch.orgresearchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide)3400-3200Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Amide)1680-1630Stretching
C=C (Aromatic)1600-1450Stretching
C-N (Amide)1400-1200Stretching
C-O (Ether)1300-1000Stretching
C-F1350-1150Stretching

Infrared (IR) Spectroscopy for Carbonyl and C-F Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the analysis of this compound and related structures, particular attention is paid to the characteristic stretching vibrations of the carbonyl (C=O) group of the amide and the carbon-fluorine (C-F) bonds of the trifluoroethoxy group.

The carbonyl group of a primary amide typically exhibits a strong absorption band, known as the Amide I band, in the region of 1630-1695 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including electronic effects and hydrogen bonding. For benzamide, a parent structure, the carbonyl stretching vibration is a key feature in its IR spectrum. nist.govchemicalbook.com

The trifluoromethyl group (-CF₃) gives rise to strong C-F stretching absorptions, which are typically observed in the range of 1000-1400 cm⁻¹. These bands are often intense and can be a distinctive feature in the IR spectrum of fluorinated compounds. For instance, in the related molecule 4-Fluoro-2-(trifluoromethyl)benzamide, the C-F stretching vibrations are prominent. nist.gov The presence of multiple fluorine atoms in the 2,2,2-trifluoroethoxy group of the title compound is expected to result in strong, characteristic absorption bands in this region.

Table 1: Characteristic Infrared Absorption Frequencies for Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Compound Example
Carbonyl (C=O)Amide I Stretch1630-1695Benzamide nist.govchemicalbook.com
Carbon-Fluorine (C-F)Stretching1000-14004-Fluoro-2-(trifluoromethyl)benzamide nist.gov

Raman Spectroscopy for Complementary Vibrational Analysis

Key vibrational indicators for the secondary structure of amides, such as Amide I, Amide II, Amide III, and Amide S bands, can be observed in Raman spectra. mdpi.com These bands are found at approximately 1610–1690 cm⁻¹ (Amide I), 1520−1564 cm⁻¹ (Amide II), 1220–1350 cm⁻¹ (Amide III), and 1374−1397 cm⁻¹ (Amide S). mdpi.com The analysis of these bands can provide detailed information about the conformation of the amide group. mdpi.comnih.gov

Furthermore, Raman spectroscopy can be used to probe the vibrations of the aromatic ring and the trifluoroethoxy group. The high molecular specificity of Raman spectroscopy allows for the identification of different components and their concentrations within a sample. pat4nano.com A combined experimental and theoretical study on the FT-Raman spectra of 4-ethoxy-2,3-difluorobenzamide (B1393347) has demonstrated the utility of this technique in performing a complete vibrational analysis with the aid of density functional theory (DFT) calculations. researchgate.net

Table 2: Key Amide Bands in Raman Spectroscopy

Amide BandApproximate Wavenumber (cm⁻¹)
Amide I1610–1690 mdpi.com
Amide II1520−1564 mdpi.com
Amide S1374−1397 mdpi.com
Amide III1220–1350 mdpi.com

X-ray Diffraction Studies of Related Derivatives for Solid-State Structural Insights

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of closely related derivatives provides invaluable insights into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

For example, the single-crystal X-ray diffraction study of 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide revealed detailed structural parameters. researchgate.net In this related molecule, the C-F bond length was found to be 1.36(2) Å, and the C-C distances within the cyclopropane (B1198618) ring ranged from 1.48(2) to 1.50(19) Å. researchgate.net Such data from analogous structures can be used to build accurate molecular models of this compound and to understand how the trifluoroethoxy group might influence the crystal packing and intermolecular hydrogen bonding network formed by the amide functional groups. These studies often employ computational methods, such as density functional theory (DFT), to complement the experimental X-ray data and to perform conformational analysis to identify the most stable conformer of the molecule. researchgate.net

Computational and Theoretical Investigations of 4 2,2,2 Trifluoroethoxy Benzamide and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It has been successfully applied to study various benzamide (B126) derivatives, providing valuable information about their geometric and electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to be excited. nih.gov

For instance, in a study of benzamide, the HOMO and LUMO energy levels were calculated to be -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. sci-hub.se In another study on 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO energy gap was evaluated to understand the molecule's chemical reactivity and potential for intermolecular charge transfer. nih.gov Computational studies on various benzamide derivatives have shown that the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. sci-hub.se For example, designing novel benzamide derivatives with different functional groups led to variations in the HOMO-LUMO gap, with values ranging from 5.37 eV to 5.51 eV. sci-hub.se

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Benzamide and its Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzamide-6.724-1.0715.65
N-benzhydryl benzamide (L1)-6.44-1.065.37
N,N-diphenethyl benzamide (L2)-6.22-0.775.44
N,N-dihexyl benzamide (L3)-6.21-0.725.49
N,N-dioctyl benzamide (L4)-6.29-0.775.51

Data sourced from a DFT study on benzamide and its derivatives. sci-hub.se

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgdntb.gov.ua The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials in shades of green and yellow.

The electrostatic potential is a fundamental property that helps in understanding non-covalent interactions and biological activity. chemrxiv.org For benzamide derivatives, MEP analysis can identify the electron-rich areas, such as those around the oxygen and nitrogen atoms of the amide group, which are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic ring are typically electron-deficient and thus prone to nucleophilic attack. researchgate.netnih.gov The specific topography of the MEP, including the location and values of its minima (Vmin) and maxima (Vmax), provides a quantitative measure of a molecule's reactivity. chemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. acadpubl.eu This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which significantly contribute to the stability of the molecule. acadpubl.eu

In substituted benzamides, NBO analysis can quantify the stabilization energy associated with the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl group and the aromatic ring. For example, in a study of an imidazole (B134444) derivative, the interaction between a chlorine lone pair and a π* antibonding orbital resulted in a significant stabilization energy of 954.54 kJ/mol, highlighting the importance of such interactions in molecular stability. acadpubl.eu These charge transfer interactions play a vital role in defining the molecule's electronic properties and reactivity.

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule and determining their relative energies. This is often achieved by calculating the potential energy surface (PES) as a function of specific dihedral angles.

For flexible molecules like 4-(2,2,2-trifluoroethoxy)benzamide, which has rotatable bonds in its trifluoroethoxy group, conformational analysis is essential to identify the most stable (lowest energy) conformer. For instance, a potential energy surface scan was performed for 4-ethoxy-2,3-difluoro benzamide to determine its most stable conformation. researchgate.net The design and conformational analyses of various benzamide-based foldamers have also been a key area of research, aiming to create molecules that can mimic the structures of biological macromolecules like α-helices. rsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations, particularly DFT, are widely used to compute theoretical vibrational frequencies and intensities. esisresearch.orgresearchgate.net These calculated spectra can be compared with experimental data to provide a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.govnih.gov

For benzamide and its derivatives, characteristic vibrational modes include the N-H stretching of the amide group (typically in the 3500–3300 cm⁻¹ region), C=O stretching (around 1715-1680 cm⁻¹), and various C-C and C-H vibrations of the aromatic ring. researchgate.netnih.govmdpi.com For example, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the calculated vibrational wavenumbers were in good agreement with the experimental FT-IR and FT-Raman spectra. esisresearch.org Discrepancies between calculated and experimental frequencies, often due to the harmonic approximation in the calculations, can be corrected using scaling factors.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and other dynamic processes. nih.govfrontiersin.org

For a compound like this compound, MD simulations could be used to study its behavior in different solvents, its ability to permeate biological membranes, or its interaction with a biological target. researchgate.net For instance, MD simulations have been used to investigate the interactions of antimicrobial peptides with model cell membranes and to understand the mechanism of action of mercapto-benzamide inhibitors of the HIV NCp7 protein. rsc.orgnih.gov These simulations provide a dynamic and more realistic picture of the molecule's behavior in a complex biological environment.

Ligand-Protein Docking Studies for Predicting Binding Affinities

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns between a drug candidate and its receptor, which is often quantified by a scoring function that estimates the binding free energy (typically in kcal/mol). researchgate.netnih.gov

In the context of benzamide analogs, docking studies have been pivotal in elucidating their potential as antimicrobial and anticancer agents. For instance, research on benzamide derivatives targeting the bacterial cell division protein FtsZ has utilized docking to understand their antimicrobial profile. nih.govnih.gov These studies identify crucial hydrogen bond and hydrophobic interactions within the protein's active site that are necessary for inhibition. nih.gov Docking simulations of various benzamide inhibitors with the FtsZ protein have shown key interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov

Similarly, in anticancer research, docking studies were performed on a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides. nih.gov These simulations predicted their binding affinity towards the HERA protein, with results showing a strong correlation with in vitro cytotoxic activity. nih.gov The compound with a p-fluorophenyl substitution, for example, exhibited the highest binding energy of -9.6 kcal/mol, indicating a strong affinity for the target. nih.gov These computational predictions are essential for prioritizing compounds for synthesis and further biological testing. dovepress.com

Table 1: Example of Ligand-Protein Docking Results for Benzamide Analogs This table presents representative data from docking studies on benzamide derivatives against a specified protein target.

Compound/Analog Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (p-fluorophenyl derivative) HERA -9.6 Leu 346
Three-substituted benzamide derivative FtsZ Not specified Val 207, Asn 263, Leu 209, Gly 205
Doxorubicin (Standard Drug for comparison) HERA -6.7 Not specified

Data sourced from a study on chromen benzamide derivatives. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations complement docking studies by providing insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. jksus.org This validation step is crucial to confirm that the binding pose predicted by docking is stable in a simulated physiological environment.

For benzamide analogs, MD simulations have been employed to confirm the stability of docked complexes. In a study on FtsZ inhibitors, a 15-nanosecond MD simulation was conducted to validate the stability of the ligand-protein complex predicted by docking studies. nih.gov Such simulations help ensure that key interactions, like hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov

In other research involving mercapto-benzamide inhibitors designed to act against the HIV nucleocapsid protein 7 (NCp7), MD simulations were performed to elucidate the mechanism of action. nih.gov The simulations supported a proposed mechanism involving the interaction of the molecule's sulfur atom with the zinc atom coordinated by the protein, a dynamic process that docking alone cannot fully capture. nih.gov These studies demonstrate the power of MD simulations in providing a detailed, time-resolved view of molecular interactions that govern a compound's biological activity.

Table 2: Application of Molecular Dynamics Simulations in Benzamide Analog Research This table summarizes the use of MD simulations to analyze the stability and interaction dynamics of benzamide analogs with their protein targets.

System Studied Simulation Duration Purpose of Simulation Key Finding
Benzamide analog - FtsZ protein complex 15 ns To confirm the stability of the docked complex. The simulation confirmed the stability of the ligand within the protein's active site. nih.gov
Mercapto-benzamide - HIV NCp7 protein Not specified To elucidate the molecular mechanism of action. Results supported a proposed mechanism of zinc ejection from the protein's zinc finger motif. nih.gov

Pharmacophore Modeling and Computational Drug Design

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.compharmacophorejournal.com These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups. nih.govpharmacophorejournal.com A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or the structure of the target protein's binding site (structure-based). dovepress.com

This approach has been successfully applied to series of benzamide derivatives to guide the design of new, more potent inhibitors. For example, a study on benzamide analogs as FtsZ inhibitors developed a five-featured pharmacophore model using 97 different molecules with known activity. nih.gov The resulting model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Such a model serves multiple purposes. It can be used to build a quantitative structure-activity relationship (QSAR) model, which correlates the chemical structure with biological activity, allowing for the prediction of activity for newly designed compounds. nih.gov Furthermore, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel molecules that match the essential features, a process known as virtual screening. pharmacophorejournal.comnih.gov This strategy accelerates the discovery of new lead compounds with the desired biological activity. pharmacophorejournal.com

Table 3: Example of a Pharmacophore Model for Benzamide Analogs as FtsZ Inhibitors This table outlines the key chemical features identified as essential for the inhibitory activity of benzamide analogs against the FtsZ protein.

Pharmacophoric Feature Required Number in Model Role in Molecular Recognition
Hydrogen Bond Acceptor (A) 1 Forms hydrogen bonds with donor groups in the protein active site.
Hydrogen Bond Donor (D) 1 Forms hydrogen bonds with acceptor groups in the protein active site.
Hydrophobic (H) 1 Engages in non-polar interactions with hydrophobic pockets of the protein.
Aromatic Ring (R) 2 Participates in π-π stacking or other aromatic interactions.

Data derived from a pharmacophore modeling study on FtsZ inhibitors. nih.gov

Derivatization and Scaffold Modification Strategies

Design Principles for Trifluoroethoxybenzamide Analogs

The design of analogs of 4-(2,2,2-Trifluoroethoxy)benzamide is guided by established medicinal chemistry principles. The introduction of fluorine and modifications to the benzamide (B126) core are central to these strategies.

The incorporation of fluorine into drug candidates can significantly alter their physicochemical properties. shd-pub.org.rs Fluorination, particularly the introduction of a trifluoroethoxy group, can enhance metabolic stability by blocking sites susceptible to metabolism. mdpi.com This is a crucial consideration in the design of long-acting therapeutic agents.

Table 1: Impact of Fluorination on Physicochemical Properties

PropertyEffect of FluorinationReference
Chemical Stability Generally increases metabolic stability by blocking metabolic sites. mdpi.com
Lipophilicity Can increase or decrease depending on the specific fluorination pattern and molecular structure. lincoln.ac.ukresearchgate.netresearchgate.netbeilstein-journals.org
Solubility Can be altered, but the effect is not always predictable. mdpi.com

Modification of the benzamide core and its substituents is a common strategy to fine-tune the biological activity and selectivity of drug candidates. researchgate.net In the context of this compound, this could involve altering the substitution pattern on the benzene (B151609) ring or modifying the amide linkage. These changes can influence how the molecule interacts with its biological target, potentially leading to improved efficacy or a better side-effect profile. nih.govconsensus.app

For example, the synthesis of N-(piperidylalkyl)trifluoroethoxybenzamides has been explored to develop compounds with antiarrhythmic activity. nih.govconsensus.app The nature of the heterocyclic ring and the linker connecting it to the amide nitrogen have a significant impact on the biological activity. nih.gov

Synthesis of Hybrid Molecules and Conjugates

Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising approach to develop novel therapeutic agents with potentially synergistic or dual modes of action.

Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. hilarispublisher.comnih.gov The synthesis of hybrid molecules incorporating both the trifluoroethoxybenzamide and thiazolidinone scaffolds could lead to compounds with enhanced or novel therapeutic properties. The general synthesis of thiazolidinones often involves the cyclocondensation of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. hilarispublisher.com A synthetic route to a potential thiazolidinone hybrid of this compound could start with the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde (B2641188) with an appropriate amine to form a Schiff base, followed by cyclization with thioglycolic acid.

Table 2: General Synthesis of Thiazolidinone Hybrids

StepReactionReagents and Conditions
1 Formation of Schiff BaseAldehyde/Ketone + Amine
2 CyclizationSchiff Base + Thiol-containing compound (e.g., thioglycolic acid)

Quinoline and pyrimidine (B1678525) are important heterocyclic scaffolds found in many biologically active compounds. researchgate.netresearchgate.net The synthesis of quinoline-carboxamide and pyrimidine-carboxamide derivatives of this compound can be achieved through various synthetic routes.

For quinoline-carboxamide derivatives, a common method involves the reaction of a quinoline-carboxylic acid with an amine, such as a derivative of 4-aminobenzamide. nih.govnih.gov The synthesis of quinoline-4-carboxylic acids can be accomplished through methods like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net

Pyrimidine-carboxamide derivatives can be synthesized by coupling a pyrimidine-carboxylic acid with an appropriate amine. shd-pub.org.rsresearchgate.net The synthesis of the pyrimidine core can be achieved through various condensation reactions, for example, by reacting a β-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. researchgate.net The subsequent formation of the carboxamide can be achieved using standard peptide coupling reagents. shd-pub.org.rs

Urea derivatives are another important class of compounds in drug discovery, known for their ability to form strong hydrogen bonds with biological targets. nih.gov The synthesis of urea-based analogs of this compound can be accomplished through several methods. A common approach involves the reaction of an amine with an isocyanate. nih.gov For instance, 4-(2,2,2-Trifluoroethoxy)aniline could be reacted with a suitable isocyanate to form a urea derivative. Alternatively, unsymmetrical ureas can be synthesized by coupling an amide with an amine using a hypervalent iodine reagent. mdpi.com

Table 3: Common Reagents for Urea Synthesis

Reagent TypeExamplesReference
Isocyanates Phenyl isocyanate, alkyl isocyanates nih.gov
Phosgene Equivalents Phosgene, triphosgene nih.gov
Coupling Reagents PhI(OAc)2 mdpi.com

Exploration of Trifluoroethyl Ethers as Stable Leaving Groups for SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for the synthesis of substituted aromatic compounds. The reaction mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org For an SNAr reaction to proceed efficiently, two main conditions must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com

The displaced substituent must be a competent leaving group, capable of stabilizing a negative charge.

The this compound molecule contains a benzamide group, which is an electron-withdrawing group, para to the trifluoroethoxy moiety. However, the trifluoroethoxy group itself is generally considered a poor leaving group in the context of SNAr reactions. Aryl ethers are significantly more stable and less reactive than the corresponding aryl halides. The 2,2,2-trifluoroethoxy group is particularly noted for its high metabolic stability, a property often exploited in the design of pharmaceuticals. researchgate.net

For the trifluoroethoxy group to function as a leaving group, the aromatic ring would require substantially greater activation. This could hypothetically be achieved by introducing additional, more powerful EWGs, such as nitro (NO₂) or cyano (CN) groups, at the positions ortho to the ether linkage (C-3 and C-5).

The reactivity of leaving groups in SNAr reactions is well-documented and typically follows the order: F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the attack. While alkoxy groups are occasionally displaced, they are far less effective leaving groups than halogens.

To contextualize the potential reactivity, the table below presents relative rate data for the SNAr reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638). Although direct data for a trifluoroethoxy leaving group in this system is not available, the data for similar groups illustrates the established principles.

Relative Reactivity of Leaving Groups (L) in the Reaction of 1-L-2,4-dinitrobenzene with Piperidine
Leaving Group (L)Relative Rate (k_rel)Reference Principle
-F3300 nih.gov
-NO₂146 nih.gov
-Cl4.3 nih.gov
-Br2.3 nih.gov
-I1.0 nih.gov
-OPh (Phenoxy)~0.03 researchgate.net
-OCH₃ (Methoxy)~0.001 ntu.edu.sg
-OCH₂CF₃ (Trifluoroethoxy)Extremely Low (Estimated)General Principle

As the table indicates, alkoxy groups like methoxy (B1213986) are very poor leaving groups compared to halogens. The trifluoroethoxy group, while containing electron-withdrawing fluorine atoms, would still form an alkoxide anion upon departure. Its stability is greater than that of methoxide (B1231860) but generally insufficient to make it a viable leaving group under standard SNAr conditions. Therefore, the exploration of the trifluoroethyl ether in this compound as a leaving group remains a theoretical exercise, highlighting its inherent stability which is advantageous for its use as a robust structural motif rather than a reactive handle.

Role As a Chemical Intermediate in Complex Molecule Synthesis

Precursor to Multifluorinated Benzamide (B126) Derivatives for Diverse Applications

The presence of the trifluoroethoxy group in 4-(2,2,2-trifluoroethoxy)benzamide makes it an ideal starting point for the synthesis of a range of multifluorinated benzamide derivatives. Fluorine-containing compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The synthesis of novel trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives has been explored for their potential as Hedgehog signaling pathway inhibitors, a critical pathway in cell growth and differentiation. nih.gov This highlights the utility of the benzamide scaffold in creating targeted therapeutic agents.

Key Intermediate in the Synthesis of Pharmacologically Active Compounds

The significance of this compound as an intermediate is prominently demonstrated in the synthesis of several pharmacologically important molecules.

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

A key transformation involving a trifluoroethoxy benzamide-related structure is the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This dually-substituted benzoic acid is a critical intermediate in the production of certain pharmaceuticals. nih.govlookchem.com The synthesis often starts from materials like 2,5-dihydroxybenzoic acid, which is then reacted to introduce the two trifluoroethoxy groups. iaea.org One documented method involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone to yield the desired benzoic acid. prepchem.comgoogle.com This benzoic acid derivative is a direct precursor to the antiarrhythmic drug flecainide (B1672765). nih.govnewdrugapprovals.orgzfin.org

Importance in the Preparation of Flecainide and Related Antiarrhythmic Agents

Flecainide, a class Ic antiarrhythmic agent, is a prime example of a complex drug synthesized from intermediates derived from trifluoroethoxy-containing benzamides. nih.govdrugbank.com The synthesis of flecainide involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with piperidin-2-ylmethylamine. nih.govzfin.org

Several synthetic routes to flecainide have been developed, many of which hinge on the efficient preparation of the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid intermediate. google.comjustia.com One common approach starts with 1,4-dibromobenzene (B42075), which is converted to 1,4-bis(2,2,2-trifluoroethoxy)benzene. This is followed by acetylation to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is then oxidized to the corresponding benzoic acid. google.comgoogle.comgoogle.comgoogleapis.com The benzoic acid is then typically converted to an acid chloride or another activated form to facilitate the amide bond formation with 2-(aminomethyl)piperidine (B33004) or 2-(aminomethyl)pyridine, the latter of which requires a subsequent reduction of the pyridine (B92270) ring to yield flecainide. google.comgoogle.comchemicalbook.com

The development of efficient and cost-effective methods for these transformations is a continuous area of research in pharmaceutical process chemistry. google.comjustia.comgoogle.com The table below summarizes some of the key intermediates and starting materials in the synthesis of flecainide.

Starting Material/IntermediateRole in Flecainide Synthesis
1,4-DibromobenzenePrecursor to 1,4-bis(2,2,2-trifluoroethoxy)benzene. google.comgoogle.comgoogle.comgoogleapis.com
2,5-Dihydroxybenzoic acidStarting material for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. iaea.org
2,5-bis(2,2,2-trifluoroethoxy)acetophenoneIntermediate that is oxidized to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. prepchem.comgoogle.comgoogle.comgoogleapis.com
2,5-bis(2,2,2-trifluoroethoxy)benzoic acidKey intermediate that is condensed with an amine to form the final flecainide structure. nih.govnewdrugapprovals.orgzfin.orggoogle.comjustia.com
2-(Aminomethyl)piperidineAmine component that reacts with the activated benzoic acid to form the amide bond in flecainide. google.comjustia.comchemicalbook.com
N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamidePenultimate intermediate in an alternative synthesis route, requiring reduction to form flecainide. google.comlookchem.com

Utility in Synthesizing Specific Benzamide and Trifluoroethoxy-Containing Scaffolds for Research Tool Development

Beyond its role in the synthesis of established drugs, the this compound scaffold is valuable for the development of novel molecules used as research tools. The design and synthesis of defined molecular scaffolds are crucial for creating functional molecules with specific properties and applications. mdpi.com The benzamide and trifluoroethoxy moieties can be incorporated into larger, more complex structures to probe biological systems or to develop new materials.

For instance, benzamide derivatives are widely studied for their diverse pharmacological activities. nih.gov The trifluoroethoxy group can be strategically placed to modulate the properties of these derivatives. Research has shown that benzamide scaffolds can be used to develop potent inhibitors for various enzymes and receptors. mdpi.com For example, novel 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidin-4-one derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating the versatility of this chemical framework. acs.org The ability to create diverse libraries of such compounds allows for the systematic exploration of structure-activity relationships, which is fundamental to modern drug discovery and chemical biology.

Structure Activity Relationship Sar Studies

Correlation of Structural Features with In Vitro Biological Potency

The biological potency of benzamide (B126) derivatives is intrinsically linked to their molecular structure. Modifications to the benzamide core, the nature and position of substituents on the phenyl ring, and the characteristics of the amide side chain all play crucial roles in determining the in vitro activity.

Systematic SAR studies on various benzamide series have revealed that the position of substituents is critical. For instance, in a series of benzimidazole (B57391) inhibitors, compounds featuring a 4-substituted 5-benzamide moiety, including trifluoromethoxy and ethoxy groups, demonstrated significant antibacterial activity. nih.gov The potency was found to be highly sensitive to the substitution pattern on the benzamide part of the molecule. nih.gov Similarly, in another study on hedgehog signaling pathway inhibitors based on a 4-(2-pyrimidinylamino)benzamide scaffold, structural modifications led to derivatives with potent inhibitory activity. nih.gov

In the context of antiarrhythmic agents like Flecainide (B1672765), the potency is a result of its interaction with cardiac ion channels. Flecainide is known to block the fast-inward sodium channel (Nav1.5) and, to a lesser extent, the potassium channel Kv1.5. nih.govmdpi.comnih.gov Its inhibitory concentration (IC50) against these channels is a key measure of its in vitro potency.

In Vitro Potency of Flecainide Against Cardiac Ion Channels
CompoundTarget Ion ChannelReported IC50Reference
FlecainideKv1.5 (IKur)38.14 ± 1.06 µM mdpi.com
FlecainideNav1.5345 µM mdpi.com

Influence of the Trifluoroethoxy Group on Biological Activity and Selectivity

The incorporation of fluorinated groups, such as the 2,2,2-trifluoroethoxy group, is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile. The trifluoroethoxy group can significantly alter properties like metabolic stability, lipophilicity, and binding affinity.

The development of Flecainide originated from research into new fluorinated organic agents, specifically through the substitution of a trifluoroethoxy group onto the aromatic ring. nih.gov The presence of two such groups in Flecainide is a defining characteristic that contributes to its efficacy and mechanism of action. nih.gov In a series of pteridine-based derivatives designed as EGFR inhibitors, the 6-(2,2,2-trifluoroethoxy) functionalization was a key element in achieving anti-cancer activity. nih.gov

The trifluoroethoxy group influences biological activity through several mechanisms:

Metabolic Stability: The strong carbon-fluorine bond makes the group resistant to metabolic degradation, potentially increasing the compound's half-life.

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.

Binding Interactions: The electronegative fluorine atoms can participate in specific, non-covalent interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby influencing binding affinity and selectivity.

In the case of Flecainide, the two trifluoroethoxy groups are crucial for its interaction with the binding pocket of cardiac sodium channels, contributing to its potent channel-blocking activity. pnas.org

Impact of Substitution Patterns on Molecular Efficacy and Receptor Binding

The substitution pattern on the benzamide ring is a primary determinant of molecular efficacy and receptor binding affinity. The number, type, and position of substituents dictate how the molecule orients itself within the binding site of its biological target.

Flecainide, with its 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern, provides a clear example of this principle. nist.gov Its binding site is located within the pore domain of the Nav1.5 and Kv1.5 ion channels. nih.govmdpi.com Computational modeling and molecular dynamics simulations have shown that Flecainide binds to a large surface area within the channel, spanning from the fenestration region between domains III and IV to the ion conduction pathway. pnas.org The trifluoroethoxy-substituted benzamide ring plays a critical role in these interactions.

Studies have identified specific amino acid residues within the ion channels that are crucial for Flecainide binding. These interactions are a direct consequence of the molecule's substitution pattern.

Key Interacting Residues for Flecainide in Nav1.5 Channel (from In Silico Studies)
ResidueLocationInteraction TypeReference
F1760Domain IV, S6 HelixHydrophobic pnas.org
Y1767Domain IV, S6 HelixHydrophobic researchgate.net
N406Domain I, S6 HelixPolar researchgate.net
I1761Domain IV, S6 HelixHydrophobic researchgate.net

The larger structure of Flecainide, conferred by its specific substituents, allows for a greater surface area of interaction compared to smaller anesthetic drugs. pnas.org This extensive interaction network, stabilized by the unique substitution pattern, is responsible for its potent antiarrhythmic effect. SAR studies on other benzamide series consistently show that the placement of substituents dramatically affects receptor binding and efficacy. For example, research on fentanyl analogs demonstrated that modifications at the 4-position of the piperidine (B6355638) ring significantly increased opioid receptor binding affinity. nih.gov

In Silico Approaches to SAR Exploration (e.g., LogP Correlations and Quantum Descriptors)

In silico (computational) methods are invaluable tools for exploring the SAR of drug candidates, allowing for the prediction of properties and the rational design of new molecules. These approaches include the analysis of physicochemical properties like the partition coefficient (LogP) and the use of quantum chemical descriptors.

Quantum Chemical Descriptors: These descriptors are derived from the electronic structure of a molecule and can provide deep insights into its reactivity and interaction potential. They include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. These parameters help in quantifying the electronic aspects of drug-receptor interactions.

Molecular Docking and Dynamics: These are powerful in silico techniques used to visualize and analyze how a ligand binds to its receptor. For Flecainide, molecular docking and molecular dynamics (MD) simulations have been instrumental in:

Identifying the binding site within the Nav1.5 and Kv1.5 channels. nih.govmdpi.com

Characterizing the specific amino acid residues that interact with the drug. researchgate.net

Revealing the nature of these interactions (e.g., hydrophobic, polar). researchgate.net

Understanding the structural basis for its multi-target activity. nih.gov

These computational studies have revealed a common structural pattern for Flecainide's binding site in both Nav1.5 and Kv1.5 channels, consisting of a hydrophobic patch and a polar region. nih.govresearchgate.net This knowledge is crucial for the rational design of new multi-target antiarrhythmic drugs with improved efficacy and safety profiles.

Molecular Interaction Mechanisms in Vitro Studies

Ligand-Target Binding Studies

No publicly available in vitro studies were identified that specifically detail the binding of 4-(2,2,2-Trifluoroethoxy)benzamide to the receptors or enzymes listed below.

Interaction with Ion Channels (e.g., Sodium Channels, hERG Channels)

There is no available scientific literature detailing direct in vitro studies on the interaction of this compound with sodium channels or hERG (human Ether-à-go-go-Related Gene) potassium channels. Consequently, data regarding its binding affinity, potency, or mechanism of action on these specific ion channels is not available.

Binding to Kinases (e.g., AURKA, VEGFR-2)

No research has been published that investigates the binding of this compound to Aurora Kinase A (AURKA) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Therefore, its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against these kinases has not been determined.

Interactions with GABA receptors

Scientific databases lack in vitro studies on the interaction between this compound and Gamma-Aminobutyric Acid (GABA) receptors. Its potential as an agonist, antagonist, or allosteric modulator of GABA receptors remains uninvestigated.

Inhibition of Sterol Demethylase Enzymes

There are no published findings on the inhibitory activity of this compound against sterol demethylase enzymes, such as sterol 14α-demethylase (CYP51).

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions at the Molecular Interface

No specific studies detailing the hydrogen bonding patterns or other non-covalent interactions of this compound at the molecular interface with any biological target have been reported. While theoretical studies on hydrogen bonding in benzamide (B126) derivatives exist, specific experimental or computational data for the title compound are absent.

Allosteric Modulation and Orthosteric Binding Mechanisms

In the realm of pharmacology, the interaction of a ligand with its target protein can occur through two primary mechanisms: orthosteric binding and allosteric modulation. Orthosteric ligands bind to the primary, or "orthosteric," site of a receptor, which is the same site where the endogenous ligand binds. This binding can either mimic the action of the endogenous ligand (agonism) or block it (antagonism).

Allosteric modulators, on the other hand, bind to a topographically distinct site on the receptor, known as an "allosteric" site. This binding induces a conformational change in the receptor that, in turn, alters the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. PAMs enhance the effect of the orthosteric ligand, while NAMs reduce it.

For benzamide derivatives, both orthosteric and allosteric mechanisms have been observed, depending on the specific compound and its target. For instance, certain aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) mdpi.com. Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the structural features governing their activity as mGluR5 NAMs mdpi.com. These studies suggest that the binding of these benzamide derivatives to an allosteric site can stabilize the receptor in an inactive conformation.

The trifluoromethyl group, a key feature of this compound, has been shown to be a successful bioisosteric replacement for other functional groups in the design of allosteric modulators. For example, replacing an aliphatic nitro group with a trifluoromethyl group in a series of compounds targeting the CB1 cannabinoid receptor resulted in more potent positive allosteric modulators with improved metabolic stability researchgate.net. This suggests that the trifluoroethoxy group in the target compound could play a significant role in its interaction with an allosteric binding site.

Crystallographic Analysis of Compound-Target Complexes of Related Derivatives

Crystallographic analysis provides invaluable atomic-level insights into the binding modes of ligands with their protein targets. While a crystal structure of this compound complexed with a biological target is not publicly available, the crystal structures of other benzamide derivatives offer a framework for understanding potential interactions.

Studies on benzamide-based inhibitors targeting various proteins have revealed key structural features that govern their binding affinity and selectivity. For instance, the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide have been determined, providing detailed information about their molecular conformations and intermolecular interactions within the crystal lattice nih.gov. These structures highlight the importance of N-H···O hydrogen bonding and π-stacking interactions in the solid state, which are also likely to be crucial for binding to a protein target nih.gov.

In another example, the co-crystal structure of a benzamide-type ligand bound to cereblon (CRBN), a component of an E3 ubiquitin ligase complex, revealed that fluorinated derivatives exhibited increased binding affinity nih.gov. The incorporation of fluorine was found to favorably influence key physiochemical properties for drug design nih.gov.

Molecular modeling and induced-fit docking studies of trifluoromethyl benzamides as cholesteryl ester transfer protein (CETP) inhibitors have further elucidated the importance of hydrophobic interactions in the binding of these compounds to the active site nih.gov.

The following table summarizes findings from studies on related benzamide derivatives:

Compound ClassTargetKey Findings
Aryl Benzamide DerivativesmGluR5Act as negative allosteric modulators, binding to an allosteric site and stabilizing an inactive receptor conformation mdpi.com.
N-[4-(trifluoromethyl)phenyl]benzamideNot specified (crystal structure)Crystal structure reveals the importance of N-H···O hydrogen bonding and π-stacking interactions nih.gov.
Fluorinated Benzamide DerivativesCereblon (CRBN)Fluorination increases binding affinity nih.gov.
Trifluoromethyl BenzamidesCETPHydrophobic interactions are predominant in the formation of the ligand-protein complex nih.gov.

These studies on related benzamide derivatives underscore the potential for this compound to engage in a variety of molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. The trifluoroethoxy group is likely to play a key role in modulating the compound's electronic properties and its ability to form favorable interactions within a protein binding pocket, potentially at either an orthosteric or an allosteric site. Further direct experimental investigation, including in vitro binding assays and co-crystallization studies, is necessary to fully elucidate the specific molecular interaction mechanisms of this compound.

Q & A

Q. What are the established synthetic pathways for 4-(2,2,2-Trifluoroethoxy)benzamide?

A common approach involves trifluoroethoxylation of hydroxybenzoic acid derivatives. For example, 2,5-dihydroxybenzoic acid can undergo sequential alkylation using trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) under basic conditions, followed by amidation with a suitable amine. Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical to minimize byproducts like over-alkylated impurities .

Q. How can researchers safely handle fluorinated benzamide derivatives in laboratory settings?

Fluorinated compounds require stringent safety protocols due to potential toxicity and volatility. Key measures include:

  • Using fume hoods for reactions and handling (P260) .
  • Storing under inert conditions in dry environments (P402) .
  • Employing personal protective equipment (gloves, goggles) to avoid dermal/ocular exposure (P201, P264) .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Combined spectroscopic methods are essential:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and trifluoroethoxy group integration.
  • Mass Spectrometry (ESI-MS) : For molecular weight verification and impurity detection.
  • IR Spectroscopy : To identify carbonyl (amide) and C-F stretching vibrations .

Advanced Research Questions

Q. How can trifluoroethoxylation reactions be optimized to improve yield and purity?

Advanced methods include:

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve trifluoroethylating agent efficiency.
  • High-Throughput Screening : Rapidly test reaction conditions (solvent polarity, base strength) to minimize impurities like di- or tri-substituted byproducts .

Q. What strategies are effective in controlling process-related impurities during synthesis?

Key approaches include:

  • In-Situ Monitoring : Use HPLC or LC-MS to detect intermediates (e.g., 2,5-bis(trifluoroethoxy)-N-alkylbenzamide) that may carry forward as impurities .
  • Crystallization Techniques : Employ gradient recrystallization to isolate the target compound from structurally similar byproducts .
  • Chiral Resolution : For enantiomeric impurities, use chiral stationary phases in preparative chromatography .

Q. How does the trifluoroethoxy group influence metabolic stability in pharmacological studies?

The trifluoroethoxy moiety enhances lipophilicity and resistance to oxidative metabolism due to strong C-F bonds. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles, including longer half-lives and reduced CYP450-mediated degradation .

Q. What mechanisms explain nucleophilic substitution reactivity in this compound derivatives?

The electron-withdrawing trifluoroethoxy group activates the benzamide ring for electrophilic substitution. For example, nitration occurs preferentially at the para position relative to the amide group. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. How should researchers address contradictory data in reaction yield optimization?

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, reagent ratios) and interactions affecting yield .
  • Statistical Analysis : Apply ANOVA to distinguish significant factors from experimental noise.
  • Reproducibility Checks : Validate results across multiple batches and laboratories to rule out equipment- or operator-dependent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.